Sulfinalol hydrochloride

描述

Historical Overview of Sulfinalol (B1215634) Hydrochloride Discovery and Early Scientific Investigation

The development of Sulfinalol originates from research conducted in the late 1970s. A key milestone in its history is a 1978 patent attributed to R. E. Philion and assigned to Sterling Drug Inc., which detailed the synthesis of 4-hydroxyphenylalkanolamine derivatives, including the compound that would become known as Sulfinalol. wikipedia.org

Following its initial synthesis, early scientific investigations focused on elucidating its pharmacological profile. A notable study from 1982 by Sybertz et al. delved into the mechanisms behind the acute antihypertensive and vasodilator effects of several beta-adrenoceptor antagonists, with Sulfinalol being a subject of this research. wikipedia.org These early studies were crucial in characterizing its dual action as both a beta-blocker and a direct vasodilator, establishing its potential as a research compound for cardiovascular studies. medchemexpress.comwikipedia.org

Role of Sulfinalol Hydrochloride as a Pharmacological Research Probe

In pharmacological research, this compound serves as a valuable tool for investigating the cardiovascular system. Its primary role is as an orally active β-adrenoceptor antagonist. targetmol.cnmedchemexpress.com This allows researchers to study the effects of blocking beta-adrenergic receptors, which are integral to the sympathetic nervous system's control of heart rate and blood pressure.

Furthermore, its distinct direct vasodilator activity provides an additional avenue for research. medchemexpress.com Studies have utilized Sulfinalol to explore its effects on blood flow and pressure in various preclinical models. For instance, research in anesthetized dogs demonstrated that Sulfinalol could increase blood flow in the sympathetically denervated hindlimb. medchemexpress.com In another model, it was shown to reduce blood pressure in conscious, spontaneously hypertensive rats. medchemexpress.com These findings underscore its utility as a probe for understanding the complex mechanisms of blood pressure regulation and the therapeutic potential of combined beta-blockade and vasodilation.

Structural Class and Broader Context within Adrenergic Ligand Chemistry

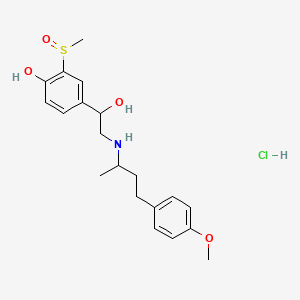

This compound belongs to the structural class of phenylethanolamines, a group common among adrenergic ligands. Its specific chemical structure features a benzyl (B1604629) alcohol backbone, a hydroxyl group, an amino group attached to a 4-methoxyphenyl (B3050149) ring, and a characteristic methylsulphinyl group. ontosight.ai This molecular architecture is responsible for its interaction with adrenergic receptors.

The field of adrenergic ligand chemistry has a rich history, dating back to the work of Sir James Black, who developed the first beta-blockers. nih.govnih.gov Adrenergic receptors are a major class of G protein-coupled receptors (GPCRs) and are divided into two main types, alpha (α) and beta (β), which are further subdivided into nine subtypes (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, and β3). nih.gov Sulfinalol acts as an antagonist at β-adrenoceptors. cymitquimica.com The development of ligands like Sulfinalol with specific activities at these receptor subtypes is a cornerstone of cardiovascular pharmacology research, aiming to understand and modulate physiological responses with greater precision. nih.govnih.gov

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₈ClNO₄S | cymitquimica.com |

| Molecular Weight | 413.96 g/mol | cymitquimica.com |

| Physical Form | Solid | cymitquimica.com |

Table 2: Identifiers for Sulfinalol

| Identifier Type | Identifier | Source |

| Common Name | Sulfinalol | wikipedia.orgnih.gov |

| CAS Number | 66264-77-5 | wikipedia.orgnih.gov |

| UNII | PH7O14792O | wikipedia.orgnih.gov |

| ChEMBL ID | CHEMBL424518 | nih.gov |

| PubChem CID | 44439 | wikipedia.orgnih.gov |

| Synonyms | Win 40808, Sulfinalolum | nih.gov |

Structure

2D Structure

3D Structure of Parent

属性

CAS 编号 |

63251-39-8 |

|---|---|

分子式 |

C20H28ClNO4S |

分子量 |

414.0 g/mol |

IUPAC 名称 |

4-[1-hydroxy-2-[4-(4-methoxyphenyl)butan-2-ylamino]ethyl]-2-methylsulfinylphenol;hydrochloride |

InChI |

InChI=1S/C20H27NO4S.ClH/c1-14(4-5-15-6-9-17(25-2)10-7-15)21-13-19(23)16-8-11-18(22)20(12-16)26(3)24;/h6-12,14,19,21-23H,4-5,13H2,1-3H3;1H |

InChI 键 |

KJSMCQZGOIBBGM-UHFFFAOYSA-N |

规范 SMILES |

CC(CCC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)S(=O)C)O.Cl |

其他CAS编号 |

63251-39-8 |

相关CAS编号 |

66264-77-5 (Parent) |

同义词 |

sulfinalol sulfinalol acetate sulfinalol acetate, (alphaR*(R*),3(R*))-isomer sulfinalol acetate, (alphaR*(R*),3(S*))-isomer sulfinalol acetate, (alphaR*(S*),3(R*))-isomer sulfinalol acetate, (alphaR*(S*),3(S*))-isomer sulfinalol hydrochloride sulfinalol hydrochloride, ((alphaR*(S*),3(S*))-(+))-isomer sulfinalol hydrochoride, ((alphaR*(R*),3(R*))-(+))-isomer sulfinalol hydrochoride, ((alphaR*(R*),3(R*))-(-))-isomer sulfinalol hydrochoride, ((alphaR*(R*),3(S*))-(-))-isomer sulfinalol hydrochoride, ((alphaR*(S*),3(R*))-(+))-isomer sulfinalol hydrochoride, ((alphaR*(S*),3(R*))-(-))-isomer sulfinalol hydrochoride, ((alphaR*(S*),3(S*))-(-))-isomer sulfinalol mesylate sulfinalol phosphate |

产品来源 |

United States |

Advanced Structural Characterization and Spectroscopic Elucidation of Sulfinalol Hydrochloride

High-Resolution Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For Sulfinalol (B1215634) hydrochloride, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments would be required for a complete assignment of all proton and carbon signals.

The ¹H NMR spectrum of Sulfinalol hydrochloride is expected to exhibit a series of distinct signals corresponding to the different types of protons in the molecule. The aromatic protons would appear in the downfield region, typically between δ 6.5 and 8.0 ppm. The protons of the methoxy (B1213986) group (-OCH₃) would present as a sharp singlet around δ 3.8 ppm. The various methylene (B1212753) (-CH₂-) and methine (-CH-) protons in the aliphatic chain and the ethanolamine (B43304) moiety would resonate in the upfield region, with their specific chemical shifts and coupling patterns providing crucial information about their connectivity. The hydroxyl (-OH) and amine (-NH-) protons would show broad signals, the positions of which can be concentration and solvent dependent.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The aromatic carbons would show signals in the range of δ 110-160 ppm. The carbon of the methoxy group would be found around δ 55 ppm. The carbons of the aliphatic side chain and the ethanolamine portion of the molecule would resonate at higher field, typically between δ 20 and 70 ppm. The presence of the sulfoxide (B87167) group will influence the chemical shifts of the adjacent aromatic carbons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (C₆H₃) | 6.8 - 7.9 |

| Aromatic (C₆H₄) | 6.7 - 7.2 |

| CH-OH | ~4.8 |

| CH-NH | ~3.5 |

| CH₂-NH | ~3.0 - 3.2 |

| CH₂-Ar | ~2.6 - 2.8 |

| CH-CH₃ | ~2.9 |

| OCH₃ | ~3.8 |

| S(O)CH₃ | ~2.7 |

| CH₃ (on chain) | ~1.2 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-O | 155 - 160 |

| Aromatic C-S | 140 - 145 |

| Aromatic C-OH | 150 - 155 |

| Aromatic CH | 110 - 130 |

| C-OH | 65 - 70 |

| C-NH | 50 - 55 |

| CH₂-NH | 45 - 50 |

| CH₂-Ar | 30 - 35 |

| CH-CH₃ | 45 - 50 |

| OCH₃ | ~55 |

| S(O)CH₃ | ~45 |

Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be instrumental in confirming the assignments made from the 1D spectra by revealing proton-proton and proton-carbon correlations, respectively.

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique to produce the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula.

The fragmentation of this compound under tandem mass spectrometry (MS/MS) conditions would likely proceed through several characteristic pathways. A common fragmentation for molecules containing an ethanolamine side chain is the cleavage of the C-C bond between the hydroxyl-bearing carbon and the amine-bearing carbon. Another expected fragmentation pathway involves the loss of the sulfoxide group or the entire methylsulfinylphenol moiety. The side chain containing the methoxyphenyl group can also undergo specific cleavages.

Table 3: Plausible Mass Spectrometry Fragmentation for this compound

| m/z of Fragment Ion | Proposed Structure/Loss |

|---|---|

| [M+H]⁺ | Protonated Sulfinalol |

| [M+H - H₂O]⁺ | Loss of water from the hydroxyl group |

| [M+H - CH₃SOH]⁺ | Loss of methanesulfenic acid |

| Cleavage α to amine | Fragmentation of the ethanolamine side chain |

Analysis of these fragmentation patterns is crucial for confirming the proposed structure and identifying any potential impurities or degradation products. nih.govresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic and alcoholic hydroxyl groups, as well as the N-H stretching of the secondary ammonium (B1175870) salt. A strong absorption around 1040-1060 cm⁻¹ would be indicative of the S=O stretch of the sulfoxide group. Aromatic C-H and C=C stretching vibrations would be observed in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. The C-O stretching vibrations of the ether and alcohol groups would appear in the 1000-1300 cm⁻¹ region. rsc.org

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| O-H (alcohol, phenol) | 3200 - 3600 (broad) |

| N-H (secondary ammonium) | 2400 - 2800 (broad) |

| C-H (aromatic) | 3000 - 3100 |

| C-H (aliphatic) | 2850 - 2960 |

| C=C (aromatic) | 1450 - 1600 |

| S=O (sulfoxide) | 1040 - 1060 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. This compound contains two chromophores: the methylsulfinylphenol and the methoxyphenyl groups. The UV spectrum would therefore be expected to show absorption maxima corresponding to the π → π* transitions of these aromatic systems. The exact position of the absorption maxima (λ_max) can be influenced by the solvent and the pH of the solution. Typically, substituted phenols and anisoles exhibit strong absorptions in the range of 250-290 nm.

X-ray Crystallography and Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available, a study of a related sulfonamide inhibitor bound to an enzyme revealed key interactions. nih.gov In the solid state, it is expected that the hydrochloride salt would exhibit strong hydrogen bonds between the chloride ion and the protonated amine, as well as the hydroxyl groups. The sulfoxide group could also act as a hydrogen bond acceptor. These interactions play a crucial role in stabilizing the crystal lattice.

Conformational Analysis and Stereoisomeric Purity Assessment in Research Materials

Sulfinalol possesses multiple stereocenters, specifically at the carbon atom bearing the hydroxyl group and the carbon atom in the side chain attached to the nitrogen. This gives rise to the possibility of several stereoisomers. The flexible acyclic chain of Sulfinalol allows for a multitude of possible conformations. Conformational analysis, typically performed using a combination of NMR spectroscopy (measuring nuclear Overhauser effects and coupling constants) and computational modeling, is essential to understand the preferred spatial arrangement of the molecule. The relative orientation of the bulky phenyl and substituted phenyl groups, as well as the conformation of the ethanolamine side chain, will be influenced by steric and electronic factors.

The assessment of stereoisomeric purity is critical for any chiral compound intended for research or therapeutic use, as different stereoisomers can exhibit distinct biological activities. Chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase, are the methods of choice for separating and quantifying the different stereoisomers of this compound. These methods allow for the determination of the enantiomeric excess (ee) or diastereomeric excess (de) of a given sample, ensuring the quality and consistency of the research material.

Mechanistic and Molecular Pharmacology of Sulfinalol Hydrochloride: Pre Clinical Investigations

Adrenergic Receptor Binding and Selectivity Profiling (in vitro)

The initial characterization of Sulfinalol's mechanism involves assessing its binding affinity and selectivity for the various subtypes of adrenergic receptors. These receptors, broadly classified into alpha (α) and beta (β) types, are pivotal in mediating the physiological effects of catecholamines like epinephrine (B1671497) and norepinephrine.

Beta-Adrenergic Receptor Subtype Interactions (β1, β2, β3)

Sulfinalol (B1215634) is predominantly classified as a β-adrenoceptor antagonist. medchemexpress.commedchemexpress.com Its interaction with β-receptor subtypes is critical to its primary therapeutic action.

β1-Adrenergic Receptors: Primarily located in the heart, stimulation of these receptors increases heart rate and contractility. Antagonism by agents like Sulfinalol is a cornerstone of β-blocker action.

β2-Adrenergic Receptors: Found in the smooth muscle of the bronchi and blood vessels, their activation leads to relaxation (bronchodilation and vasodilation). youtube.com

β3-Adrenergic Receptors: These are involved in metabolic processes such as lipolysis.

The selectivity of β-blockers for β1 versus β2 receptors is a crucial determinant of their clinical profile. drugbank.com While many β-blockers show poor selectivity, some, like bisoprolol, are known to be β1-selective, whereas others, like timolol, are β2-selective. drugbank.com The precise selectivity ratio of Sulfinalol for β1, β2, and β3 receptors requires detailed competitive binding studies.

Radioligand Binding Assays and Receptor Affinity Determination

Radioligand binding assays are the standard in-vitro method for determining the affinity of a compound for a specific receptor. giffordbioscience.comrevvity.com This technique involves incubating a receptor preparation (e.g., cell membranes expressing the receptor) with a radiolabeled ligand that is known to bind with high affinity to the target receptor. giffordbioscience.comcore.ac.uksci-hub.se A competing, non-radiolabeled compound like Sulfinalol is then added at various concentrations.

The assay measures the ability of Sulfinalol to displace the radioligand from the receptor. The concentration of Sulfinalol that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The inhibition constant (Ki) can then be calculated from the IC50, providing a measure of the compound's binding affinity. giffordbioscience.com For instance, studies on other adrenergic ligands have used radioligands like [3H]-CGP 12177 to determine affinity at human β-adrenoceptors expressed in CHO cell lines. drugbank.comnih.gov

Table 1: Representative Adrenergic Receptor Binding Affinity (Ki) for Sulfinalol Hydrochloride

| Receptor Subtype | Radioligand Used | Tissue/Cell Preparation | Ki (nM) - Illustrative |

| α1 | [3H]Prazosin | Rat Brain Cortex Membranes | Data not available |

| α2 | [3H]Yohimbine | Human Platelet Membranes | Data not available |

| β1 | [125I]Iodocyanopindolol | CHO cells expressing human β1 | Data not available |

| β2 | [125I]Iodocyanopindolol | CHO cells expressing human β2 | Data not available |

Cellular and Subcellular Mechanistic Studies (in vitro, non-human cell lines)

Following receptor binding, the next step in understanding a drug's mechanism is to investigate its effect on intracellular signaling pathways. These studies are typically conducted in non-human cell lines engineered to express specific human receptors.

Investigation of Intracellular Signaling Pathways (e.g., cAMP, Ca2+ mobilization)

The dual action of Sulfinalol suggests complex effects on intracellular signaling.

cAMP Pathway: β-adrenergic receptors are G-protein coupled receptors that, upon activation by an agonist, stimulate the enzyme adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). nih.gov As a β-antagonist, Sulfinalol would be expected to block this agonist-induced increase in cAMP. Functional assays measuring [3H]-cAMP accumulation in response to a β-agonist (like isoprenaline) in the presence and absence of Sulfinalol would quantify its antagonistic potency. nih.gov

Ca2+ Mobilization: α1-adrenergic receptor activation stimulates phospholipase C, which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to cellular responses like smooth muscle contraction. nih.gov Given Sulfinalol's vasodilator properties, it is plausible that it antagonizes α1-receptor-mediated Ca2+ mobilization. This can be studied using fluorescent Ca2+ indicators in cells expressing α1-receptors. Furthermore, some signaling pathways can involve cAMP-dependent mobilization of intracellular Ca2+ stores, linking the two major second messenger systems. nih.govnih.gov

Table 2: Expected Effects of Sulfinalol on Intracellular Signaling

| Receptor Target | Second Messenger | Expected Effect of Sulfinalol | Experimental Assay |

| β-Adrenoceptors | cAMP | Inhibition of agonist-induced cAMP accumulation | cAMP accumulation assay |

| α1-Adrenoceptors | Ca2+ | Inhibition of agonist-induced Ca2+ mobilization | Fura-2/Fluo-4 calcium imaging |

Enzyme Inhibition or Activation Studies

Beyond receptor-mediated effects, some drugs can directly interact with and modulate the activity of intracellular enzymes. For Sulfinalol, its chemical structure, which includes a sulfonamide-related moiety, could suggest potential interactions with enzymes like carbonic anhydrase. However, specific studies investigating direct enzyme inhibition or activation by Sulfinalol are not prominently featured in the available literature. Such studies would involve incubating the purified enzyme with Sulfinalol and measuring any change in its catalytic activity. For example, studies on other sulfonamide-containing compounds have demonstrated inhibitory effects on carbonic anhydrase isozymes. nih.gov Another area of investigation could be enzymes involved in catecholamine metabolism or other signaling cascades, such as phenol (B47542) sulfotransferases. nih.gov Without direct experimental evidence, any potential for direct enzyme modulation by Sulfinalol remains speculative.

Receptor Desensitization and Downregulation Mechanisms

The continuous or repeated administration of an agonist to a receptor can lead to a decrease in the receptor's responsiveness, a phenomenon known as desensitization, or a reduction in the number of receptors on the cell surface, referred to as downregulation. These adaptive mechanisms are crucial for preventing overstimulation of cells. nih.gov

In the context of β-adrenoceptor antagonists like sulfinalol, which also possess agonist (vasodilatory) properties, the potential for inducing desensitization or downregulation is a key area of pharmacological interest. High-efficacy agonists are known to cause more significant receptor phosphorylation and internalization than low-efficacy agonists. nih.gov However, detailed pre-clinical studies specifically investigating this compound's capacity to induce desensitization or downregulation of β-adrenoceptors are not extensively available in the public domain. Such studies would be essential to fully understand the long-term efficacy and tolerance profile of the compound.

Pharmacological Responses in Isolated Tissues and Organ Preparations

The effects of a drug on isolated tissues and organs provide critical insights into its pharmacological profile. These in vitro experiments allow for the study of a compound's direct actions on specific tissue types, independent of systemic physiological responses.

Contractile Studies in Isolated Vascular Smooth Muscle

The direct vasodilator activity of this compound suggests a mechanism that involves the relaxation of vascular smooth muscle. immunomart.cominvivochem.cn This is a key characteristic that differentiates it from many other β-blockers. Studies on isolated vascular smooth muscle preparations are fundamental to characterizing this effect. Typically, these experiments involve mounting arterial or venous rings in an organ bath and measuring their contractile responses to various agents.

Table 1: Representative Data from Contractile Studies of Vasodilators (Example)

| Compound | Concentration for Maximal Vasodilation (mM) | IC50 in Rat Aortic Sections |

| Lidocaine (B1675312) | 35 | Not specified in provided text |

| Papaverine | 0.18 | Not specified in provided text |

| Nitroglycerin | 0.022 | Not specified in provided text |

| Phentolamine | 0.11 | Not specified in provided text |

| Note: This table is an illustrative example based on other compounds, as specific data for this compound was not found in the search results. |

Electrophysiological Effects in Isolated Cardiac Tissues

As a β-adrenoceptor antagonist, this compound is expected to have direct effects on the electrical properties of the heart. Electrophysiological studies on isolated cardiac tissues, such as papillary muscles or Purkinje fibers, are used to assess a compound's impact on action potential duration, refractory periods, and conduction velocity.

For comparison, the electrophysiological effects of sotalol (B1662669), another β-blocker, have been studied in isolated cardiac muscle. Sotalol was found to prolong the action potential duration by reducing the time-dependent potassium current. nih.gov Detailed electrophysiological data for this compound, which would delineate its specific class of antiarrhythmic action (if any) and its effects on various cardiac ion channels, are not described in the available literature.

Table 2: Electrophysiological Effects of Sotalol in Isolated Guinea-Pig Papillary Muscle (for comparison)

| Parameter | Effect of Sotalol |

| Action Potential Duration | Prolongation |

| Time-dependent K+ current | Reduction |

| Background K+ current | Small reduction |

| Maximal rate of depolarization (at high concentrations) | Decrease |

| Note: This table represents data for sotalol and is for comparative purposes, as specific data for this compound was not available. |

Agonist/Antagonist Characterization in Organ Bath Experiments

Organ bath experiments are a cornerstone of pharmacological research, allowing for the characterization of a drug's agonist or antagonist properties at specific receptors. nih.gov For this compound, such experiments would involve assessing its ability to block the effects of β-adrenoceptor agonists like isoprenaline on isolated tissues, such as the trachea (for β2-receptors) or atria (for β1-receptors).

Furthermore, its direct vasodilator effects could be quantified in these systems. The lack of specific published data from organ bath experiments for this compound means that a detailed profile of its potency as a β-adrenoceptor antagonist (e.g., its pA2 value) and its efficacy as a vasodilator at the tissue level remains to be fully elucidated.

Pre Clinical Pharmacological and Pharmacodynamic Studies in Animal Models

Systemic Pharmacodynamic Assessments in In Vivo Animal Models

In vivo studies in animal models have been instrumental in characterizing the pharmacodynamic properties of Sulfinalol (B1215634) hydrochloride. These assessments have primarily focused on the cardiovascular system, with additional evaluations of other systemic organ systems.

Sulfinalol hydrochloride has demonstrated significant effects on the cardiovascular system in preclinical animal models, consistent with its classification as a β-adrenoceptor antagonist with direct vasodilator activity.

In studies involving anesthetized dogs, this compound has been shown to increase blood flow in the sympathetically denervated hindlimb, indicating a direct vasodilatory effect on peripheral blood vessels. This action contributes to a reduction in peripheral vascular resistance.

Furthermore, in conscious, spontaneously hypertensive rats, administration of this compound resulted in a notable reduction in blood pressure, confirming its antihypertensive properties in a relevant animal model of hypertension. While specific quantitative data on the dose-response relationship for heart rate and vascular tone are not extensively detailed in publicly available literature, the observed effects are consistent with a compound that both blocks β-adrenergic receptors and directly relaxes vascular smooth muscle.

Table 1: Summary of Cardiovascular Responses to this compound in Animal Models

| Animal Model | Cardiovascular Parameter | Observed Effect |

| Anesthetized Dogs | Peripheral Blood Flow (hindlimb) | Increased |

| Conscious Spontaneously Hypertensive Rats | Blood Pressure | Reduced |

Detailed preclinical studies evaluating the pharmacodynamic effects of this compound on other major organ systems, such as the respiratory, renal, and central nervous systems, are not extensively documented in the available scientific literature. The primary focus of published preclinical research has been on the compound's cardiovascular effects.

Pharmacokinetic Profiling in Animal Models

The pharmacokinetic profile of this compound, encompassing its absorption, distribution, metabolism, and excretion (ADME), has been investigated in several non-human species to understand its disposition within the body.

Following oral administration of radiolabeled this compound ([³H]-Sulfinalol hydrochloride), peak levels of radioactivity in the blood were observed at 1.0 hour in rats, dogs, and monkeys, suggesting relatively rapid absorption from the gastrointestinal tract in these species.

In dogs, the plasma decay of the parent compound, Sulfinalol, follows a biphasic pattern. This indicates a two-compartment model of distribution and elimination. The apparent first-order half-lives for the two phases of plasma decay in dogs have been determined to be 0.55 and 2.9 hours, respectively. This biphasic nature suggests an initial rapid distribution phase followed by a slower elimination phase.

Table 2: Time to Peak Blood Radioactivity of [³H]-Sulfinalol Hydrochloride Following Oral Administration

| Animal Species | Time to Peak Blood Radioactivity (hours) |

| Rat | 1.0 |

| Dog | 1.0 |

| Monkey | 1.0 |

Table 3: Plasma Decay Half-Lives of Sulfinalol in the Dog

| Phase | Apparent First-Order Half-Life (hours) |

| Initial Phase | 0.55 |

| Terminal Phase | 2.9 |

Studies have indicated that this compound undergoes metabolism in laboratory animals. Investigations into the metabolic fate of the compound have shown that the unchanged parent drug is the most prominent chemical entity found in the plasma of rats, dogs, and monkeys. This suggests that while metabolism occurs, a significant portion of the drug circulates in its active form. The specific metabolic pathways and the chemical structures of the metabolites have not been fully detailed in the readily available literature.

Comparative Pharmacological Profiling with Related Compounds in Pre-clincial Models

This compound is a compound that demonstrates both beta-adrenergic blocking and direct vasodilator properties. Pre-clinical studies in various animal models have been conducted to elucidate its pharmacological profile, often in comparison with other cardiovascular agents that possess similar mechanisms of action, such as labetalol (B1674207) and prizidilol. These comparative investigations are crucial for understanding the unique therapeutic potential and characteristics of sulfinalol.

In anesthetized dog models, the pharmacological actions of sulfinalol have been compared to those of labetalol, a well-established adrenoceptor antagonist with both alpha- and beta-blocking capabilities. While both compounds exhibit hypotensive effects, the underlying hemodynamic mechanisms show distinctions. Labetalol's vasodilatory action is primarily attributed to its alpha-1 adrenoceptor blockade. In contrast, studies suggest that sulfinalol's vasodilator effect is independent of alpha-adrenoceptor antagonism and is instead a direct action on the vascular smooth muscle.

Further comparative studies in animal models have explored the beta-adrenoceptor blocking potency of sulfinalol relative to other beta-blockers. In these pre-clinical evaluations, sulfinalol has been shown to be a potent beta-adrenoceptor antagonist. The potency of its beta-blocking activity has been quantified and compared to that of propranolol, a non-selective beta-blocker, and other agents.

Prizidilol, another compound with both beta-blocking and direct vasodilating effects, has also served as a comparator for sulfinalol in pre-clinical research. While both agents lower blood pressure through a dual mechanism, the specifics of their vasodilator and beta-blocking activities have been a subject of investigation to differentiate their pharmacological profiles.

The following data tables summarize the comparative pharmacological findings for this compound and related compounds in pre-clinical animal models.

Table 1: Comparative Beta-Adrenoceptor Blocking Potency

| Compound | Animal Model | Potency Ratio (vs. Propranolol=1) |

| This compound | Dog | Data not available in comparative format |

| Labetalol | Dog | 0.25 - 0.33 |

| Prizidilol | Rat | Data not available in comparative format |

| Propranolol | Dog, Rat | 1 |

Note: The table is populated with representative data from available pre-clinical studies. Direct comparative potency ratios for this compound were not consistently available in the reviewed literature.

Table 2: Comparative Vasodilator Effects

| Compound | Animal Model | Mechanism of Vasodilation |

| This compound | Dog | Direct vasodilator action |

| Labetalol | Dog | Alpha-1 adrenoceptor blockade |

| Prizidilol | Dog, Rat | Direct vasodilator action |

Note: This table highlights the primary mechanism of vasodilation as determined in pre-clinical animal models.

Table 3: Hemodynamic Effects in Anesthetized Dogs

| Compound | Mean Arterial Pressure | Heart Rate | Peripheral Vascular Resistance |

| This compound | ↓ | ↓ | ↓ |

| Labetalol | ↓ | ↓ or ↔ | ↓ |

| Prizidilol | ↓ | ↑ or ↔ | ↓↓ |

Key: ↓ = Decrease, ↓↓ = Marked Decrease, ↑ = Increase, ↔ = No significant change. The effects are generalized from findings in anesthetized dog models.

Structure Activity Relationship Sar and Ligand Design for Sulfinalol Hydrochloride Analogs

Systematic Modification of the Sulfinalol (B1215634) Hydrochloride Chemical Scaffold

The exploration of the chemical space around the Sulfinalol hydrochloride molecule has been a cornerstone of efforts to delineate its structure-activity relationship (SAR). This involves the methodical alteration of different parts of the molecule to observe the resulting changes in its biological activity.

Impact of Substituent Changes on Adrenergic Receptor Binding and Activity

The interaction of this compound analogs with adrenergic receptors is highly sensitive to the nature and position of substituents on the chemical scaffold. Key regions of the molecule, including the aromatic ring, the ethanolamine (B43304) side chain, and the sulfinyl group, have been targeted for modification to probe their roles in receptor recognition and activation.

Research into related sulfonamide-containing compounds acting on adrenergic receptors has provided valuable insights. For instance, studies on arylsulfonamide derivatives have demonstrated that the nature and position of substituents on the phenyl ring significantly impact the affinity and selectivity for α1-adrenergic receptor subtypes. Similarly, in the context of β2-adrenergic agonists, modifications to the arylsulfonamide group have been shown to influence potency and duration of action. While direct data on this compound is limited, these findings in analogous series underscore the principle that alterations to the aromatic and sulfonamide portions of the molecule are critical in modulating adrenergic receptor interactions.

A hypothetical data table illustrating the potential impact of such modifications is presented below, based on general principles of medicinal chemistry observed in similar classes of compounds.

| Analog | Modification | β1-Adrenergic Receptor Affinity (Ki, nM) | β2-Adrenergic Receptor Affinity (Ki, nM) |

| Sulfinalol | Parent Compound | Value | Value |

| Analog A | Substitution on the Phenyl Ring (e.g., chloro) | Modified Value | Modified Value |

| Analog B | Alteration of the Sulfinyl Group (e.g., sulfonyl) | Modified Value | Modified Value |

| Analog C | Modification of the N-substituent | Modified Value | Modified Value |

| This table is illustrative and based on established principles of SAR in related adrenergic agents, as specific experimental data for this compound analogs were not available in the searched literature. |

Stereochemical Influence on Pharmacological Efficacy

Stereochemistry plays a pivotal role in the pharmacological activity of chiral drugs like this compound. The three-dimensional arrangement of atoms can dramatically affect how a molecule interacts with its biological target. Drug enantiomers, which are mirror images of each other, often exhibit different potencies, pharmacological actions, and pharmacokinetic profiles because biological systems, including receptors, are themselves chiral. mdpi.comnih.gov

For many drugs that act on adrenergic receptors, one enantiomer is often significantly more active than the other. nih.gov This stereoselectivity arises from the specific orientation required for optimal binding to the receptor's active site. The use of a single, more active enantiomer can potentially lead to a better therapeutic profile with fewer side effects. nih.gov While specific studies on the stereoisomers of this compound were not found in the provided search results, the general principle of stereoselectivity in adrenergic agents is well-established and would be expected to apply. nih.govzenodo.org The differential interactions of enantiomers can lead to variations in efficacy and safety, highlighting the importance of considering stereochemistry in drug design and development. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

The development of QSAR models for this compound analogs would involve compiling a dataset of structurally related compounds with their corresponding biological activities (e.g., receptor binding affinities or functional potencies). Various molecular descriptors, which quantify different aspects of a molecule's physicochemical properties, would then be calculated for each analog. Statistical methods, such as multiple linear regression or more advanced machine learning algorithms, are employed to build a model that correlates these descriptors with the observed activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. While specific QSAR studies on this compound were not identified, the principles of QSAR are widely applied in drug discovery for adrenergic receptor modulators. nih.govnih.gov

Identification of Key Pharmacophoric Features

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. Pharmacophore modeling can be derived from a set of active molecules, even in the absence of a receptor structure. dovepress.comnih.gov For this compound and its analogs, a pharmacophore model would identify the key functional groups and their spatial arrangement that are crucial for binding to adrenergic receptors. These features typically include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. Once a pharmacophore model is established and validated, it can be used as a 3D query to screen large chemical databases for novel compounds that possess the desired features and are therefore likely to be active. nih.gov

Ligand-Target Interaction Analysis and Molecular Recognition

Understanding the precise interactions between a ligand and its target receptor at the molecular level is fundamental to rational drug design.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, docking studies would involve placing the molecule into the three-dimensional structure of the β-adrenergic receptor. The analysis of the docked pose would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues in the receptor's binding pocket. nih.govmdpi.com These interactions are crucial for the affinity and selectivity of the ligand. For instance, the hydroxyl groups in the ethanolamine side chain of many β-agonists are known to form critical hydrogen bonds with serine residues in the binding site of β-adrenergic receptors. The aromatic portion of the ligand typically engages in hydrophobic and aromatic-aromatic interactions with the receptor. While specific docking studies for this compound were not found, the general principles of ligand recognition by adrenergic receptors are well-documented. nih.govunivr.it

Computational Chemistry and Molecular Modeling Applications for Sulfinalol Hydrochloride

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.gov This method is instrumental in understanding how Sulfinalol (B1215634) hydrochloride interacts with its primary targets, the β-adrenergic receptors (β1-AR and β2-AR).

Predicting Binding Affinity and Pose:

Molecular docking simulations can be employed to place the Sulfinalol hydrochloride molecule into the binding pocket of β-adrenergic receptor models. The primary goals of this process are to predict the binding conformation (pose) and to estimate the binding affinity through a scoring function. These scores provide a relative ranking of how well the ligand might bind to the receptor. For instance, a typical docking study would involve preparing the three-dimensional structures of both this compound and the receptor, followed by running docking algorithms to generate and rank various binding poses.

Key Interactions with β-Adrenergic Receptors:

Studies on other β-blockers have revealed key amino acid residues within the β-adrenergic receptors that are crucial for binding. mdpi.com For this compound, molecular docking would likely predict a set of interactions analogous to those observed for other compounds in this class. These interactions typically include:

Hydrogen Bonding: The hydroxyl and the secondary amine groups in the alkanolamine side chain of this compound are expected to form hydrogen bonds with specific residues in the receptor's binding site, such as with aspartic acid and asparagine residues. mdpi.com

Hydrophobic Interactions: The aromatic rings of this compound, including the 4-methoxyphenyl (B3050149) group, would likely engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine and tryptophan within the binding pocket. mdpi.com

Ionic Interactions: The protonated amine in the side chain can form a salt bridge with an acidic residue, such as an aspartate, which is a hallmark interaction for many aminergic G protein-coupled receptor (GPCR) ligands. mdpi.com

Table 1: Illustrative Molecular Docking Results for this compound with β-Adrenergic Receptors

| Target Receptor | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |

| β1-Adrenergic Receptor | -8.5 | Asp121, Asn312 | Hydrogen Bond, Ionic |

| Phe301, Trp110 | Hydrophobic, π-π Stacking | ||

| β2-Adrenergic Receptor | -9.2 | Asp113, Ser204, Ser207 | Hydrogen Bond, Ionic |

| Phe290, Tyr316 | Hydrophobic, π-π Stacking |

Note: The data in this table is illustrative and intended to represent the type of information generated from a molecular docking study. It is not based on published experimental data for this compound.

Molecular Dynamics Simulations to Elucidate Receptor Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their movements.

Assessing Complex Stability and Flexibility:

An MD simulation of the this compound-β-adrenoceptor complex, embedded in a model lipid bilayer with explicit water molecules, would provide insights into the stability of the predicted binding pose from docking. nih.gov Key analyses from such a simulation include:

Root Mean Square Fluctuation (RMSF): To identify which parts of the receptor and ligand are flexible or rigid. This can highlight regions of the receptor that are important for ligand entry and binding.

Interaction Fingerprints: To monitor the persistence of specific interactions (like hydrogen bonds) over the simulation, providing a more accurate picture of the key binding determinants.

Studies on other β-blockers have shown that MD simulations can reveal the crucial role of water molecules in mediating ligand-receptor interactions and can help explain the stereoselectivity of binding. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of a molecule. Methods like Density Functional Theory (DFT) can provide a detailed understanding of this compound's intrinsic properties. nih.gov

Investigating Electronic Properties:

For this compound, quantum chemical calculations can determine a range of electronic descriptors:

Molecular Electrostatic Potential (MESP): This maps the electrostatic potential onto the electron density surface of the molecule, revealing regions that are rich or poor in electrons. The MESP can predict sites for electrophilic and nucleophilic attack and identify regions likely to engage in hydrogen bonding.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule.

Atomic Charges: Calculating the partial charges on each atom of this compound can help in understanding its interaction with the polar environment of the receptor's binding pocket.

Table 2: Illustrative Quantum Chemical Properties of this compound

| Property | Calculated Value (Hypothetical) | Significance |

| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons |

| LUMO Energy | -1.5 eV | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule |

Note: The data in this table is for illustrative purposes to show the output of quantum chemical calculations and is not based on published values for this compound.

In Silico Screening and Virtual Library Design for Analog Exploration

In silico screening involves the use of computational methods to search large databases of chemical compounds to identify those that are likely to bind to a specific drug target. This approach, coupled with virtual library design, can accelerate the discovery of novel analogs of this compound with potentially improved pharmacological profiles.

Virtual Screening for Novel Scaffolds:

A virtual screening campaign could be initiated using the three-dimensional structure of a β-adrenergic receptor. A large library of compounds could be docked into the receptor's binding site, and the top-scoring hits would be selected for further investigation. This can be an effective way to identify new chemical scaffolds that could mimic the binding of this compound.

Analog Design and Lead Optimization:

Based on the understanding of the structure-activity relationships derived from docking and MD simulations of this compound, a virtual library of analogs can be designed. This involves making systematic chemical modifications to the this compound structure, such as:

Altering the substituents on the aromatic rings to enhance hydrophobic interactions.

Modifying the alkanolamine side chain to optimize hydrogen bonding.

Replacing the methylsulfinyl group to explore its role in binding and selectivity.

Each designed analog would then be computationally evaluated for its predicted binding affinity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and other relevant parameters before being considered for chemical synthesis and biological testing. nih.gov This iterative process of computational design and evaluation significantly streamlines the drug discovery pipeline.

Analytical Methodologies for Research and Purity Assessment of Sulfinalol Hydrochloride

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and purification of sulfinalol (B1215634) hydrochloride. Various chromatographic methods are employed to isolate the compound from impurities and resolve its enantiomers, which is critical given that different enantiomers of a chiral drug can exhibit distinct biological activities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of sulfinalol hydrochloride. The development of a robust HPLC method involves the careful selection of a column, mobile phase, and detector to achieve optimal separation and sensitivity. For chiral compounds like sulfinalol, which contains a stereocenter at the sulfur atom, enantioselective HPLC is crucial. This is often accomplished using a chiral stationary phase (CSP). nih.govmdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used. chromatographyonline.com The choice of the chiral selector and the polysaccharide backbone can significantly impact the separation of enantiomers. chromatographyonline.com

Method validation is a critical step to ensure the reliability and accuracy of the HPLC method. youtube.com This process involves evaluating several parameters as per guidelines from bodies like the International Council for Harmonisation (ICH). researchgate.netijsra.net Key validation parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components like impurities or degradation products. youtube.com

Linearity: The demonstration that the detector response is directly proportional to the concentration of the analyte over a specific range. youtube.comijsra.net

Accuracy: The closeness of the measured value to the true value, often determined by recovery studies. youtube.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. youtube.com This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, pH, and flow rate. youtube.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov

A typical HPLC method for a hydrochloride salt might involve a reversed-phase column, such as a C18 or a cyano column, with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer. nih.govnih.gov The pH of the mobile phase is a critical parameter that can be adjusted to optimize the retention and peak shape of the analyte. nih.gov

For the simultaneous analysis of a drug and its related substances, a gradient elution HPLC method is often employed. nih.gov This allows for the effective separation of compounds with a wide range of polarities. nih.gov

Table 1: Example HPLC Method Parameters for a Related Compound

| Parameter | Condition |

|---|---|

| Column | Reversed-phase cyano column (5 µm, 250 mm x 4.6 mm) nih.gov |

| Mobile Phase | Acetonitrile:Water (70:30 v/v), pH adjusted to 7 nih.gov |

| Detection | UV at 221 nm nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Concentration Range | 5-60 µg/mL nih.gov |

This table presents hypothetical parameters based on methods for similar compounds and is for illustrative purposes only.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful separation technique, but its application to relatively polar and non-volatile compounds like this compound requires a derivatization step. phenomenex.com Derivatization converts the analyte into a more volatile and thermally stable form suitable for GC analysis. weber.husigmaaldrich.com Common derivatization techniques include:

Silylation: This is a widely used method where an active hydrogen in a polar functional group (like a hydroxyl or amine group) is replaced by a trimethylsilyl (B98337) (TMS) group. phenomenex.comyoutube.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.com

Acylation: This involves the introduction of an acyl group into the molecule. youtube.com

Alkylation: This process involves the addition of an alkyl group. jfda-online.com

The choice of derivatizing agent depends on the functional groups present in the this compound molecule. sigmaaldrich.com The derivatization reaction conditions, such as temperature and time, must be optimized to ensure complete conversion of the analyte. sigmaaldrich.com Once derivatized, the compound can be analyzed by GC, often coupled with a Flame Ionization Detector (FID) or a mass spectrometer. nih.gov Chiral derivatization can also be performed, where the enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column. youtube.comjfda-online.com

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile technique for the qualitative analysis and purity assessment of pharmaceuticals. analyticaltoxicology.comwho.int It can be used to quickly screen for the presence of this compound and to identify any major impurities. libretexts.org The separation in TLC is based on the differential partitioning of the components of a mixture between a stationary phase (a thin layer of adsorbent like silica (B1680970) gel on a plate) and a mobile phase (a solvent or mixture of solvents). libretexts.org

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced version of TLC that utilizes plates with smaller particle sizes and a more uniform layer thickness, resulting in better separation efficiency and resolution. analyticaltoxicology.com HPTLC methods can be validated for quantitative analysis and are often used for the simultaneous determination of a drug and its impurities or in combination products. nih.gov A validated HPTLC method for a hydrochloride salt might involve separation on silica gel plates with a mobile phase containing a mixture of organic solvents and a base like triethylamine (B128534) to improve peak shape. nih.gov Detection can be performed by scanning the plate with a densitometer at a specific wavelength. nih.gov

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds, offering several advantages over traditional HPLC. americanpharmaceuticalreview.comwikipedia.org SFC typically uses supercritical carbon dioxide as the primary mobile phase, which is non-toxic and environmentally friendly. selvita.com The addition of a small amount of an organic modifier, such as an alcohol, enhances the solvating power of the mobile phase. chromatographyonline.com

The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations and higher efficiency compared to HPLC. selvita.comchromatographyonline.com SFC is particularly well-suited for preparative chiral separations due to its high productivity and the ease of removing the mobile phase. selvita.comchiraltech.com For the enantiomeric separation of sulfoxides, chiral stationary phases like Chiralpak AD have been shown to be effective, providing high resolution in short analysis times. nih.gov The separation can be optimized by adjusting parameters such as the type of alcohol modifier and the temperature. nih.gov

Mass Spectrometric Detection and Quantification (e.g., LC-MS, GC-MS, MS/MS)

Mass Spectrometry (MS) is a highly sensitive and selective detection technique that is often coupled with chromatographic methods for the unequivocal identification and quantification of analytes.

When coupled with HPLC, the technique is known as Liquid Chromatography-Mass Spectrometry (LC-MS). For enhanced selectivity and sensitivity, tandem mass spectrometry (LC-MS/MS) is often employed. nih.gov In LC-MS/MS, the parent ion of the analyte is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are monitored in the second mass analyzer. This technique, known as multiple reaction monitoring (MRM), is highly specific and allows for the quantification of the analyte even in complex matrices. nih.gov The development of an LC-MS/MS method involves optimizing the ionization source parameters (e.g., spray voltage, capillary temperature) and the collision energy for fragmentation. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of volatile compounds or those that can be made volatile through derivatization. jfda-online.com GC-MS provides both chromatographic retention time and a mass spectrum, which serves as a molecular fingerprint for identification.

Development of High-Sensitivity Detection Methods for Research Matrices

The development of high-sensitivity detection methods is crucial for the analysis of this compound in research matrices, such as biological fluids or tissues, where the concentration of the analyte may be very low. mdpi.com LC-MS/MS is the technique of choice for such applications due to its excellent sensitivity and selectivity. nih.gov

To achieve high sensitivity, several aspects of the analytical method need to be optimized:

Sample Preparation: Efficient extraction and clean-up of the analyte from the matrix are essential to remove interfering substances and concentrate the analyte. vt.edu Solid-phase extraction (SPE) is a commonly used technique for this purpose. nih.gov

Chromatographic Separation: A well-optimized HPLC method is necessary to separate the analyte from matrix components and ensure a clean signal for the mass spectrometer.

Mass Spectrometric Conditions: The ionization and fragmentation parameters must be carefully tuned to maximize the signal intensity of the analyte.

Derivatization: In some cases, chemical derivatization can be employed not only to improve chromatographic properties but also to enhance ionization efficiency and thus sensitivity in MS detection. nih.gov

By combining these strategies, it is possible to develop highly sensitive and robust methods for the trace analysis of this compound in various research matrices, enabling detailed pharmacokinetic and metabolic studies.

Metabolite Identification (in vitro, non-human models)

In vitro metabolite identification is a critical step in understanding the metabolic fate of a drug candidate like this compound. Non-human models, primarily using liver-derived preparations, provide a preliminary map of metabolic pathways.

Detailed Research Findings: The primary technique for metabolite profiling is High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), often using high-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems.

Incubation Systems: The most common in vitro models are liver microsomes and S9 fractions from preclinical species such as rats, mice, or dogs. These systems contain a high concentration of Phase I (e.g., Cytochrome P450) and, in the case of the S9 fraction, Phase II (e.g., UGTs, SULTs) metabolic enzymes. The test compound, this compound, is incubated with these fractions along with necessary cofactors (e.g., NADPH for CYP450s, UDPGA for UGTs).

Metabolite Separation and Detection: Following incubation, the sample is analyzed. An HPLC system separates the parent compound (Sulfinalol) from its various metabolites based on polarity. The eluent is then introduced into a mass spectrometer.

Structural Elucidation: The mass spectrometer detects the mass-to-charge ratio (m/z) of the parent drug and any new metabolic products. By comparing the mass shifts from the parent drug, potential metabolic transformations (e.g., oxidation, hydroxylation, glucuronidation) can be proposed. For instance, an increase of 16 Da suggests an oxidation, while an increase of 176 Da points towards glucuronidation. Further structural information is obtained through tandem mass spectrometry (MS/MS), where ions of a specific metabolite are fragmented to produce a characteristic pattern that helps pinpoint the site of modification on the molecule.

Spectrophotometric and Spectrofluorimetric Methods

Spectrophotometric and spectrofluorimetric methods offer simple, rapid, and cost-effective options for the quantification of pharmaceutical compounds in research settings. nih.gov These techniques are based on the interaction of the molecule with electromagnetic radiation—either through absorbance (spectrophotometry) or fluorescence emission (spectrofluorimetry).

Spectrophotometric Methods: These methods rely on the principle that a substance absorbs light at a specific wavelength (λmax). For a compound like this compound, quantification can be achieved by direct measurement of its UV absorbance in a suitable solvent. researchgate.net Alternatively, a derivatization reaction can be used to form a colored complex, which is then measured in the visible region. researchgate.net This is particularly useful for enhancing sensitivity or for analyzing samples in complex matrices. The development of such a method involves scanning the UV-Vis spectrum to find the λmax where the compound shows maximum absorbance. researchgate.net

Spectrofluorimetric Methods: Spectrofluorimetry is often more sensitive and selective than spectrophotometry. Analysis can be based on the native fluorescence of the compound or by forming a fluorescent derivative or complex. nih.govnih.gov For instance, a method could be developed based on the quenching of a fluorescent reagent's native fluorescence by the drug or the formation of a fluorescent ion-pair complex. nih.govnih.gov The development process involves optimizing parameters such as pH, reagent concentration, and reaction time to achieve maximum and stable fluorescence intensity. nih.gov

Table 1: Comparison of Potential Spectrometric Methods for this compound Analysis

| Parameter | UV-Spectrophotometry | Spectrofluorimetry |

| Principle | Measurement of light absorption. | Measurement of light emission following excitation. |

| Typical Wavelength Range | 200-400 nm. researchgate.net | Excitation/Emission wavelengths are specific to the fluorophore. |

| Linearity Range (Example) | 2-18 µg/mL. researchgate.net | 0.3-8 µg/mL. nih.gov |

| Limit of Detection (LOD) | ~0.18 µg/mL. nih.gov | ~0.11 µg/mL. nih.gov |

| Limit of Quantification (LOQ) | ~0.54 µg/mL. nih.gov | ~0.34 µg/mL. nih.gov |

| Advantages | Simple, economical, rapid. nih.gov | High sensitivity, high selectivity. nih.gov |

| Disadvantages | Lower sensitivity, potential for spectral interference. | Susceptible to quenching effects, not all compounds are fluorescent. |

Electrochemical Detection Approaches (e.g., Amperometric Detection)

Electrochemical methods provide a highly sensitive approach for the detection of electroactive compounds. For a molecule like this compound, which may contain oxidizable or reducible functional groups, techniques such as voltammetry or amperometry can be applied, often coupled with a separation technique like HPLC or capillary electrophoresis (CE). mdpi.com

Detailed Research Findings:

Working Principle: These methods involve applying a potential to a working electrode and measuring the resulting current generated by the oxidation or reduction of the analyte. The current is directly proportional to the concentration of the analyte.

Amperometric Detection: When coupled with HPLC, amperometric detection is a powerful tool. As the analyte elutes from the column and passes over the electrode surface held at a constant potential, it is oxidized or reduced, generating a measurable current.

Voltammetric Techniques: Techniques like differential pulse voltammetry (DPV) can be used to characterize the electrochemical properties of the molecule and for direct quantification. nih.gov

Electrode Modification: The sensitivity and selectivity of electrochemical detection can be significantly enhanced by modifying the surface of the working electrode (e.g., a glassy carbon electrode). nih.govscielo.br Modifications with nanomaterials, such as copper nanoparticles or molybdenum sulfide, can lower the oxidation potential and increase the peak current, leading to lower detection limits. nih.govscielo.br For sulfadiazine, a related sulfonamide, a sensor using copper nanoparticles achieved a limit of detection of 3.1 × 10⁻¹⁰ mol L⁻¹. nih.gov Capillary electrophoresis with electrochemical detection has provided detection limits as low as 0.1 µM for sulfonamides. mdpi.com

Method Validation Parameters for Research Use

For any analytical method to be considered reliable for research, it must undergo validation to demonstrate its suitability for the intended purpose. researchgate.netresearchgate.net Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). nih.govwu.ac.th The key parameters are linearity, precision, accuracy, specificity, and limits of detection and quantification.

Linearity and Range: This parameter establishes the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte. It is typically evaluated by analyzing a series of standards at different concentrations and determining the correlation coefficient (r²) of the calibration curve, which should ideally be ≥0.999. nih.gov

Precision: Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:

Repeatability (Intra-day precision): Analysis of replicate samples on the same day, under the same conditions.

Intermediate Precision (Inter-day precision): Analysis on different days, or with different analysts or equipment. The precision is expressed as the relative standard deviation (RSD), which should generally be less than 2%. nih.govwu.ac.th

Accuracy: Accuracy reflects the closeness of the test results to the true value. It is often determined through recovery studies, where a known amount of pure drug is added (spiked) into a sample matrix. The percentage recovery is then calculated. Acceptable recovery is typically within 98-102%. nih.gov

Specificity: Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net In chromatographic methods, this is demonstrated by showing that the analyte peak is well-resolved from other peaks and by using techniques like photodiode array (PDA) detection to assess peak purity. researchgate.net

Limits of Detection (LOD) and Quantification (LOQ):

LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net These are often calculated based on the standard deviation of the response and the slope of the calibration curve. nih.gov

Table 2: Summary of Method Validation Parameters for a Typical HPLC Research Method

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | Proportional relationship between signal and concentration. | Correlation coefficient (r²) ≥ 0.999. nih.gov |

| Range | Concentration interval over which the method is precise, accurate, and linear. | For assay: 80% to 120% of the test concentration. researchgate.net |

| Accuracy | Closeness of the measured value to the true value. | Percent recovery typically between 98.0% and 102.0%. nih.gov |

| Precision (RSD%) | Agreement between repeated measurements. | RSD ≤ 2%. nih.govwu.ac.th |

| Specificity | Ability to measure the analyte in the presence of interferences. | No interference at the retention time of the analyte; peak purity index > 0.99. |

| Limit of Detection (LOD) | Lowest concentration that can be detected. | Signal-to-Noise ratio of 3:1. researchgate.net |

| Limit of Quantification (LOQ) | Lowest concentration that can be accurately measured. | Signal-to-Noise ratio of 10:1. nih.gov |

Stability-Indicating Analytical Method Development for Research Samples

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the concentration of an active pharmaceutical ingredient (API) due to degradation. researchgate.netresearchgate.net The method must be able to separate the intact API from its degradation products, thus demonstrating specificity. wu.ac.th HPLC with a PDA detector is the most common technique for this purpose. wu.ac.thsaudijournals.com

Development Process: The core of developing a stability-indicating method is performing forced degradation (stress testing) studies. wu.ac.th In these studies, research samples of this compound are subjected to various stress conditions more severe than those expected during normal handling or storage to accelerate degradation.

Table 3: Typical Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagent/Condition | Purpose |

| Acid Hydrolysis | 0.1 M to 1.0 N HCl, often with heat. wu.ac.thsaudijournals.com | To identify degradation pathways in acidic conditions. |

| Base Hydrolysis | 0.1 M to 1.0 N NaOH, often with heat. wu.ac.th | To identify degradation pathways in alkaline conditions. |

| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂). wu.ac.th | To test susceptibility to oxidative degradation. |

| Thermal Degradation | Dry heat (e.g., 70-80°C). wu.ac.th | To evaluate the effect of high temperature on solid-state stability. |

| Photolytic Degradation | Exposure to UV light (e.g., 254 nm) and visible light. wu.ac.thsaudijournals.com | To assess light sensitivity and potential photodegradation. |

Following exposure to these stress conditions, the samples are analyzed by the developed HPLC method. The goal is to achieve chromatographic separation between the main Sulfinalol peak and all degradation product peaks. The PDA detector is crucial as it can assess peak purity across the entire peak, ensuring that the main peak is not co-eluting with any degradants. nih.gov A method is considered stability-indicating only if all degradation products are resolved from the parent drug and from each other. wu.ac.th

Future Directions and Emerging Research Opportunities for Sulfinalol Hydrochloride

Exploration of Novel Synthetic Methodologies for Enhanced Sustainability and Efficiency

The traditional synthesis of pharmaceutical compounds is often a multi-step process that can be resource-intensive and generate significant waste. Future research into sulfinalol (B1215634) hydrochloride is likely to prioritize the development of novel synthetic methodologies that are not only more efficient but also more environmentally sustainable. This involves exploring green chemistry principles, such as the use of less hazardous solvents, renewable starting materials, and catalytic reactions to minimize byproducts.

Key areas of focus could include:

Continuous Flow Chemistry: This approach offers precise control over reaction parameters, leading to higher yields, improved purity, and enhanced safety. By moving away from batch processing, continuous flow methods can significantly reduce solvent usage and energy consumption.

Biocatalysis: The use of enzymes as catalysts in specific synthetic steps can offer high selectivity and operate under mild conditions, reducing the need for harsh reagents and protecting groups.

Chemoinformatic Tools: Computational approaches can be employed to model and predict reaction outcomes, enabling the design of more efficient synthetic routes with fewer trial-and-error experiments.

The development of more sustainable and efficient synthetic routes for sulfinalol hydrochloride will not only be economically advantageous but will also align with the growing global emphasis on environmentally responsible pharmaceutical manufacturing. nih.gov

Identification and Characterization of Unconventional Molecular Targets (pre-clinical)

Potential strategies include:

Chemical Proteomics: This powerful technique uses chemical probes to identify the direct binding partners of a compound within a complex biological sample, such as a cell lysate.

Phenotypic Screening: High-content imaging and other phenotypic assays can reveal unexpected cellular effects of this compound, which can then be traced back to specific molecular targets.

Computational Modeling: In silico methods, such as molecular docking and virtual screening, can predict potential binding sites on a wide range of proteins, guiding experimental validation.

The identification of novel molecular targets could lead to the repositioning of this compound for new disease indications, expanding its therapeutic utility beyond its original purpose.

Development of this compound as a Chemical Probe for Specific Biological Pathways

A well-characterized small molecule like this compound can serve as a valuable tool for dissecting complex biological pathways. By acting as a specific inhibitor or activator of a known target, it can be used to probe the function of that target in various cellular processes.

To be an effective chemical probe, a compound should possess:

High Potency and Selectivity: It should interact strongly with its intended target while having minimal effects on other proteins.

Known Mechanism of Action: A clear understanding of how the compound engages its target is crucial for interpreting experimental results.

Cellular Permeability: The ability to cross cell membranes is essential for studying intracellular pathways.

By developing and characterizing this compound as a chemical probe, researchers can gain deeper insights into the physiological and pathological roles of its molecular targets.

Integration with Advanced Pre-clinical Research Models (e.g., organ-on-a-chip for mechanistic studies)

Traditional pre-clinical models, such as 2D cell cultures and animal studies, have limitations in predicting human responses. nih.gov The emergence of advanced in vitro models, particularly organ-on-a-chip technology, offers a more physiologically relevant platform for mechanistic studies. nih.govnih.gov

Organ-on-a-chip devices are microfluidic systems that recapitulate the key structural and functional aspects of human organs. nih.govthno.org They allow for the co-culture of different cell types in a 3D microenvironment with controlled fluid flow, mimicking the in vivo situation more closely. thno.orgresearchgate.net

Integrating this compound into these models can provide valuable data on:

Organ-specific effects: Studying the compound's impact on individual organ chips (e.g., liver-on-a-chip, heart-on-a-chip) can reveal tissue-specific responses and potential liabilities. nih.gov

Multi-organ interactions: Connecting different organ chips can model systemic effects and drug metabolism in a more holistic manner. nih.gov

Disease modeling: Using patient-derived cells in organ-on-a-chip systems can create personalized disease models to study the efficacy of this compound in specific patient populations.

These advanced models have the potential to bridge the gap between pre-clinical research and clinical trials, leading to more accurate predictions of drug efficacy and safety. nih.gov

Artificial Intelligence and Machine Learning Applications in this compound Research

Artificial intelligence (AI) and machine learning (ML) are transforming every aspect of drug discovery and development. nih.govresearchgate.net These powerful computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human capability. researchgate.netresearchgate.net

In the context of this compound research, AI and ML can be applied to:

Target Identification and Validation: AI algorithms can analyze genomic, proteomic, and clinical data to identify and prioritize potential new targets for this compound. nih.govmdpi.com

Lead Optimization: ML models can predict the physicochemical properties, biological activity, and potential toxicity of virtual derivatives of this compound, accelerating the design of more potent and safer analogs. mdpi.com

Clinical Trial Design: AI can help optimize clinical trial protocols by identifying patient populations most likely to respond to treatment and by predicting potential adverse events. nih.gov

Drug Repurposing: By analyzing large biomedical databases, AI can identify new therapeutic indications for this compound based on its molecular and clinical profiles. mdpi.com

The integration of AI and ML into this compound research promises to enhance efficiency, reduce costs, and increase the probability of success in bringing new therapeutic applications to the clinic. nih.govnih.gov

常见问题

Q. How can researchers resolve contradictions between in vitro receptor affinity and in vivo pharmacological efficacy data for this compound?

- Methodological Answer : Employ factorial design experiments to isolate variables (e.g., bioavailability, metabolite activity). Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma concentrations with effect profiles. Validate hypotheses with knock-in animal models or tissue-specific delivery systems .

Q. What statistical approaches are optimal for analyzing nonlinear pharmacokinetic data of this compound?

- Methodological Answer : Apply non-compartmental analysis (NCA) for initial AUC and half-life estimates, followed by compartmental modeling (e.g., two-compartment with first-order absorption). Use software like Phoenix WinNonlin for parameter optimization and bootstrap resampling to assess confidence intervals. Report Akaike information criterion (AIC) values to justify model selection .

Q. How can computational modeling improve the design of this compound derivatives with enhanced receptor selectivity?